
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine
Overview
Description
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is an organic compound with the molecular formula C12H16BrNO It is a halogenated heterocycle, specifically a brominated derivative of pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine typically involves the reaction of 4-bromophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-bromophenol is replaced by the 2-chloroethylamine group, forming the intermediate 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of nucleophilic substitution and subsequent reaction with pyrrolidine, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically the corresponding ketones or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of this compound.
Scientific Research Applications
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and as a potential ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. Additionally, the pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **1-(2-Chlorophenoxy)ethyl)pyrrolidine
- **1-(2-(4-Fluorophenoxy)ethyl)pyrrolidine
- **1-(2-(4-Iodophenoxy)ethyl)pyrrolidine
Uniqueness
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine result in different reactivity and interaction profiles. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Biological Activity
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a 4-bromophenoxyethyl substituent. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C₁₂H₁₆BrNO, indicating the presence of bromine, nitrogen, and oxygen, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds containing pyrrolidine rings often exhibit diverse biological activities, including antimicrobial properties. Preliminary studies suggest that this compound may interact with various biological targets, particularly neurotransmitter receptors, which could influence neurotransmission and exhibit therapeutic effects. The presence of halogen substituents, such as bromine, is believed to enhance the bioactivity of such compounds.
Case Studies
- Antibacterial Activity : In vitro tests have demonstrated that certain pyrrolidine derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. For instance, compounds with similar structures to this compound have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these bacteria .
- Fungal Activity : Some derivatives have also been tested for antifungal activity, indicating potential applications in treating infections caused by fungi. The specific activity of this compound against fungal strains remains to be fully explored but parallels can be drawn from related pyrrolidine compounds.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with neurotransmitter receptors may modulate signaling pathways involved in various physiological processes. The presence of the bromine atom and ether functionality might influence its lipophilicity and membrane permeability, enhancing its ability to cross biological barriers.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine | Chlorine instead of bromine | Potentially different biological activity |
1-[2-(Phenoxy)ethyl]pyrrolidine | Lacks halogen substitution | May show different reactivity profiles |
1-(2-(3-Bromophenoxy)ethyl)pyrrolidine | Bromine at a different position | Variations in biological activity due to position |
1-[2-(4-Methoxyphenoxy)ethyl]pyrrolidine | Methoxy group instead of bromine | Differences in lipophilicity and solubility |
This table highlights how the specific halogen substitution and ether functionality of this compound may influence both its chemical reactivity and biological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloalkylation reactions. For example, phase transfer catalysis (PTC) under alkaline conditions (e.g., NaOH in dichloromethane) can enhance reaction rates by facilitating ion-pair transfer between immiscible phases. Reaction optimization should include screening catalysts (e.g., tetrabutylammonium bromide) and temperature gradients (25–80°C) to maximize yield . Statistical Design of Experiments (DoE), such as factorial design, can systematically evaluate variables like solvent polarity, molar ratios, and reaction time, reducing trial-and-error approaches .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : Quantify purity and detect impurities.
- NMR (¹H/¹³C) : Confirm molecular structure, including bromophenoxy and pyrrolidine moieties.
- X-ray crystallography : Resolve stereochemistry if chiral centers are present (e.g., racemic mixtures require chiral columns or derivatization) .
- Elemental analysis : Validate empirical formula consistency.
Q. What safety protocols are critical when handling this compound given limited toxicological data?
- Methodological Answer : Assume potential toxicity due to structural analogs (e.g., brominated aromatics). Implement:
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid drain disposal .
- Emergency procedures : Refer to GHS guidelines (e.g., H302, H315 warnings) and cross-reference safety data from structurally similar compounds .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives of this compound for pharmacological studies?
- Methodological Answer :
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity and binding affinity.
- Molecular docking : Screen against target proteins (e.g., Mycobacterium tuberculosis enzymes for antitubercular analogs) .
- Reaction path search algorithms : Optimize synthetic routes using tools like GRRM or AFIR to identify low-energy pathways .
- Machine learning : Train models on existing SAR data to predict bioactivity or toxicity .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Experimental validation : Conduct DSC/TGA for thermal stability and Karl Fischer titration for hygroscopicity.
- Solubility profiling : Use shake-flask method across pH buffers (1–13) and solvents (water, DMSO, ethanol).
- Comparative analysis : Cross-reference data from analogs (e.g., 1-(4-Bromophenyl)pyrrolidine, CAS 22090-26-2) to infer trends .
- Peer collaboration : Share datasets via platforms like ICReDD to harmonize conflicting results .
Q. How can researchers leverage structure-activity relationships (SAR) to enhance the biological efficacy of this compound derivatives?
- Methodological Answer :
- Functional group modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to the bromophenoxy ring to improve metabolic stability.
- Scaffold hopping : Replace pyrrolidine with thiomorpholine or piperidine to alter pharmacokinetics .
- Bioisosteric replacement : Substitute bromine with chlorine or methyl groups to balance lipophilicity and target engagement .
- In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., MIC for antimicrobial activity) .
Q. What advanced statistical methods are suitable for optimizing reaction conditions in scaled-up synthesis?
- Methodological Answer :
- Response Surface Methodology (RSM) : Model nonlinear interactions between variables (e.g., catalyst loading, temperature).
- Taguchi arrays : Robustly optimize parameters with minimal experimental runs .
- Artificial neural networks (ANNs) : Predict optimal conditions using historical reaction data .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWKSSWZGXRQET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148408 | |
Record name | N-(2-(p-Bromophenoxy)ethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1081-73-8 | |
Record name | 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1081-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-(p-Bromophenoxy)ethyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(p-Bromophenoxy)ethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-(p-bromophenoxy)ethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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